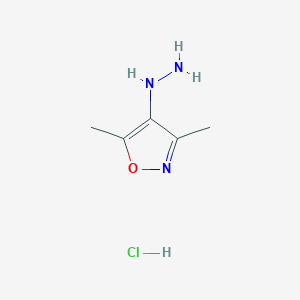
4-Hydrazinyl-3,5-dimethylisoxazole hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-3,5-dimethylisoxazole hydrochloride is a chemical compound with the CAS Number: 2287286-03-5 . It has a molecular weight of 163.61 . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-hydrazineyl-3,5-dimethylisoxazole hydrochloride . The InChI Code is 1S/C5H9N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h7H,6H2,1-2H3;1H .Physical And Chemical Properties Analysis
4-Hydrazinyl-3,5-dimethylisoxazole hcl is a powder that is stored at room temperature . It has a molecular weight of 163.61 .Aplicaciones Científicas De Investigación
Synthesis of Heterogeneous Azo Reagents
4-Hydrazinyl-3,5-dimethylisoxazole serves as an efficient component in the synthesis of new heterogeneous azo reagents. These reagents are utilized for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions, showcasing high selectivity towards primary benzylic alcohols over secondary ones and phenols. This application highlights its significance in organic synthesis, particularly in the development of selective reagents for esterification processes (Iranpoor, Firouzabadi, & Khalili, 2010).
Corrosion Inhibition
The structural analogs and derivatives of 4-Hydrazinyl-3,5-dimethylisoxazole, such as triazole derivatives, have been studied for their corrosion inhibition properties. These compounds demonstrate significant inhibition efficiency on mild steel in acidic media, making them valuable for industrial applications where corrosion resistance is crucial. The effectiveness of these derivatives as corrosion inhibitors indicates their potential in protecting metal surfaces from acidic corrosion, a common challenge in various industries (Bentiss et al., 2009).
Antimicrobial and Antifungal Activities
Derivatives of 4-Hydrazinyl-3,5-dimethylisoxazole have been synthesized and tested for their antibacterial and antifungal effects. These synthesized compounds exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents. The exploration of these derivatives for antimicrobial applications reflects the ongoing search for novel compounds that can address the challenge of resistant microbial strains (Colanceska-Ragenovic et al., 2001).
Applications in Organic Synthesis
The reactivity of hydrazinium hydrazinecarboxylate with acetonitrile, leading to compounds such as 4-amino-3, 5-dimethyl-1, 2, 4-triazole, showcases the role of 4-Hydrazinyl-3,5-dimethylisoxazole derivatives in organic synthesis. This application underlines its importance in generating new compounds with potential biological activities and industrial applications. The synthesis process and the proposed mechanisms offer insights into the versatility of this chemical in facilitating various chemical transformations (Vittal, Angadi, & Patil, 2013).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, and use only non-sparking tools .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h7H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIOHCLLHSNWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


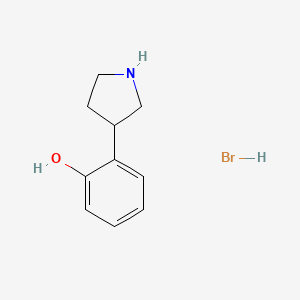
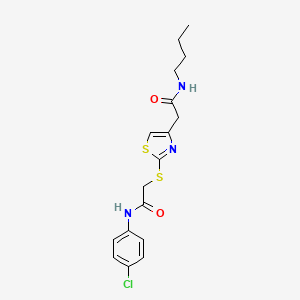
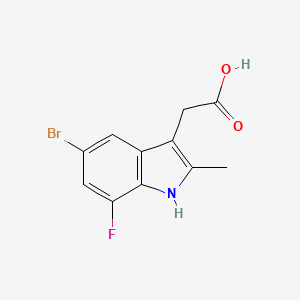

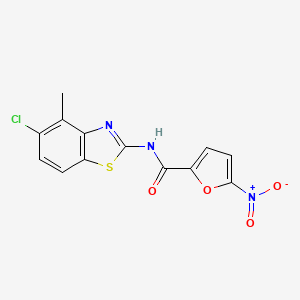
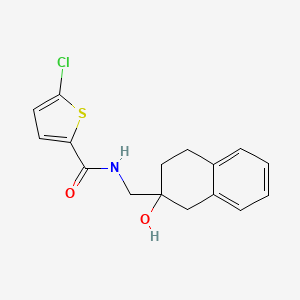
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)
![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

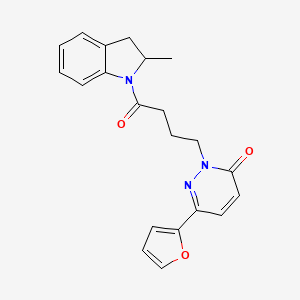
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)
![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)